molecular formula C9H16 B13762920 2,6-Dimethyl-1,6-heptadiene CAS No. 51708-83-9

2,6-Dimethyl-1,6-heptadiene

Cat. No.: B13762920
CAS No.: 51708-83-9
M. Wt: 124.22 g/mol
InChI Key: JYTKDPUEUXPAOI-UHFFFAOYSA-N
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Description

2,6-Dimethyl-1,6-heptadiene is an organic compound with the molecular formula C9H16. It is a diene, meaning it contains two double bonds within its carbon chain. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-1,6-heptadiene can be achieved through several methods. One common approach involves the use of acetone as a starting material. The process typically involves a series of condensation reactions, followed by purification steps to isolate the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Specific details on industrial production methods are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethyl-1,6-heptadiene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction typically produces alkanes .

Scientific Research Applications

Chemical Research Applications

Building Block in Organic Synthesis

  • 2,6-Dimethyl-1,6-heptadiene is utilized as a versatile building block in organic synthesis. Its diene structure allows it to participate in cycloaddition reactions, particularly Diels-Alder reactions, which are fundamental in forming complex cyclic structures.

Reactivity and Reaction Types

  • The compound undergoes various chemical reactions:
    • Cycloaddition Reactions : Reacts with dienophiles to form cyclohexene derivatives.
    • Oxidation and Reduction : Can be oxidized to form epoxides or alcohols and reduced to saturated hydrocarbons.
    • Substitution Reactions : Engages in substitution reactions with halogens due to its double bonds.

Biological Applications

Antiviral Activity

  • Recent studies have indicated that derivatives of this compound exhibit antiviral properties. For instance, a polyherbal formulation containing this compound demonstrated significant cytotoxic activity against Vero E6 cells infected with the COVID-19 virus.

Anti-inflammatory Effects

  • In vitro studies have shown that certain formulations of this compound can reduce inflammation markers in macrophage cell lines treated with lipopolysaccharides (LPS). The mechanism involves modulation of cytokine production and inhibition of inflammatory pathways.

Anthelmintic Activity

  • Research on Indigofera tinctoria, which contains this compound, revealed significant efficacy against gastrointestinal nematodes in sheep. The ethanolic extract showed a high percentage of fecal egg count reduction (FECR), indicating potential applications in veterinary medicine.

Industrial Applications

Production of Specialty Chemicals

  • In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials. Its unique structural properties allow for the production of compounds with desirable characteristics for various applications.

Case Studies and Research Findings

Study Focus Findings
Study on Antiviral ActivityInvestigated the efficacy against COVID-19Significant cytotoxic effects observed in Vero E6 cells
Anti-inflammatory ResearchExamined effects on macrophage cellsReduction of inflammation markers noted
Veterinary ApplicationEvaluated anthelmintic propertiesHigh FECR percentage against nematodes in sheep

Mechanism of Action

The mechanism by which 2,6-Dimethyl-1,6-heptadiene exerts its effects depends on the specific application. In chemical reactions, its double bonds are reactive sites that participate in various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .

Comparison with Similar Compounds

Uniqueness: 2,6-Dimethyl-1,6-heptadiene is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications where specific reactivity and properties are required .

Biological Activity

2,6-Dimethyl-1,6-heptadiene (C9H16), also known as isononadiene, is a diene compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula: C9H16
  • Molecular Weight: 124.23 g/mol
  • CAS Registry Number: 51708-83-9
  • IUPAC Name: 2,6-Dimethylhepta-1,6-diene

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The following sections detail these activities based on current literature.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound against various pathogens:

  • Mechanism: The compound disrupts microbial cell membranes and inhibits enzyme activity essential for microbial survival.
  • Case Study: A study demonstrated that this compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli in vitro .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been linked to its ability to modulate inflammatory pathways:

  • Mechanism: It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Research Findings: In animal models of inflammation, administration of this compound resulted in reduced edema and pain responses .

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties:

  • Mechanism: The compound appears to induce apoptosis in cancer cells and inhibit tumor growth by modulating signaling pathways like NF-kB.
  • Case Study: In vitro studies on various cancer cell lines indicated that treatment with this compound led to a dose-dependent decrease in cell viability .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of S. aureus & E. coli
Anti-inflammatoryReduced cytokine production
AnticancerInduction of apoptosis

The biological activity of this compound is primarily attributed to its structural features which allow it to interact with various biological targets:

  • Enzyme Inhibition: It inhibits key enzymes involved in inflammation and cancer progression.
  • Cell Membrane Interaction: Its lipophilic nature enables it to integrate into cell membranes, altering their integrity and function.

Properties

IUPAC Name

2,6-dimethylhepta-1,6-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16/c1-8(2)6-5-7-9(3)4/h1,3,5-7H2,2,4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTKDPUEUXPAOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCCC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60199661
Record name 2,6-Dimethyl-1,6-heptadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60199661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51708-83-9
Record name 2,6-Dimethyl-1,6-heptadiene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051708839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dimethyl-1,6-heptadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60199661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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